molecular formula C18H14FN5O2 B2365562 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide CAS No. 1286712-93-3

2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2365562
CAS No.: 1286712-93-3
M. Wt: 351.341
InChI Key: IZBIFVRCQQPNFC-UHFFFAOYSA-N
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Description

2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide is a complex compound belonging to the family of triazoloquinazolines This family of compounds is known for its diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide typically involves a multi-step process. One common route begins with the preparation of 9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazoline. This is achieved through a cyclization reaction involving appropriate starting materials under controlled conditions. The subsequent step involves the acylation of the triazoloquinazoline core with N-(p-tolyl)acetyl chloride under basic conditions to yield the desired product. Reaction conditions such as temperature, solvent choice, and reaction time are carefully optimized to ensure high yield and purity.

Industrial production methods: : In an industrial setting, the production of this compound is scaled up using continuous flow chemistry techniques. These methods offer improved reaction efficiency, better control over reaction parameters, and enhanced safety compared to traditional batch processes. The use of automated systems and advanced analytical techniques ensures consistent product quality and minimizes waste.

Chemical Reactions Analysis

Types of reactions it undergoes: : 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.

Common reagents and conditions: : Oxidation reactions typically use reagents such as potassium permanganate or chromic acid, while reduction reactions may employ hydrogenation or metal hydrides like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major products formed: : Depending on the reaction, major products include derivatives with modified functional groups, such as hydroxyl or amino groups. These modifications can enhance the compound's biological activity or alter its chemical properties.

Scientific Research Applications

2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of novel compounds with potential therapeutic properties. In biology, it serves as a probe to study enzyme activity and protein interactions. In medicine, it is investigated for its potential use as an anticancer or antimicrobial agent. In industry, it is used in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Compared to other triazoloquinazoline derivatives, 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide stands out due to its unique structural features, such as the presence of a fluorine atom and a p-tolyl group. These features can enhance its biological activity and selectivity for certain targets. Similar compounds include 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(phenyl)acetamide and 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(methyl)acetamide, which share a similar core structure but differ in their substituent groups.

Conclusion

This compound is a fascinating compound with a broad range of scientific applications. Its unique structure and versatile chemical properties make it an important subject of study in various fields, from medicinal chemistry to industrial applications.

Biological Activity

2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide is a novel compound belonging to the triazoloquinazoline family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This compound exhibits promising pharmacological properties, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The compound's structure is characterized by a triazoloquinazoline core with a fluorine atom and a p-tolyl substituent. Its molecular formula is C_{18}H_{17FN_5O_2, with a molecular weight of approximately 355.30 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's biological activity and selectivity for specific targets.

Anticancer Properties

Recent studies have demonstrated that derivatives of quinazoline, including this compound, exhibit potent anticancer activity. Quinazoline-based compounds are known to inhibit various kinases involved in cancer progression, particularly targeting the Epidermal Growth Factor Receptor (EGFR) pathway, which plays a critical role in tumor genesis .

Case Study: Cytotoxicity Evaluation
A study evaluated the antiproliferative effects of synthesized quinazoline derivatives on human cancer cell lines (A549 for lung cancer, SW-480 for colorectal cancer, and MCF-7 for breast cancer). The results indicated that compounds similar to this compound showed significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like Cisplatin .

Cell LineIC50 (µM)Comparison (Cisplatin IC50 µM)
A5495.915.37
SW-4802.316.1
MCF-75.653.2

The compound demonstrated a dose-dependent increase in apoptotic cell death, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

Compounds containing triazole and quinazoline structures have been extensively studied for their antibacterial properties. Research indicates that these compounds can disrupt bacterial cell wall synthesis and exhibit effectiveness against resistant strains of bacteria. Preliminary findings suggest that this compound may possess similar antimicrobial effects.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Kinase Inhibition : The compound's ability to inhibit kinases like EGFR is crucial for its anticancer activity.
  • Induction of Apoptosis : Evidence from cytotoxicity studies suggests that it promotes apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : The triazole moiety may interact with bacterial enzymes or structural components, leading to cell death.

Properties

IUPAC Name

2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2/c1-11-2-5-13(6-3-11)21-16(25)9-24-18(26)23-10-20-15-7-4-12(19)8-14(15)17(23)22-24/h2-8,10H,9H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBIFVRCQQPNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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